molecular formula C26H18Cl2N2O3 B11689671 N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B11689671
M. Wt: 477.3 g/mol
InChI Key: BMOBYGINDFDCKQ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoxazole ring, a furan ring, and multiple chlorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and furan intermediates. The benzoxazole intermediate can be synthesized through the condensation of 2-amino-5,7-dimethylbenzoxazole with 4-chloro-3-nitrobenzaldehyde under acidic conditions. The furan intermediate is prepared by the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The final step involves coupling the benzoxazole and furan intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the compound’s structure.

    Substitution: Halogen substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide: shares structural similarities with other benzoxazole and furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its dual benzoxazole and furan rings, along with the chlorinated phenyl groups, make it a versatile compound for various applications.

Properties

Molecular Formula

C26H18Cl2N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C26H18Cl2N2O3/c1-14-11-15(2)24-21(12-14)30-26(33-24)19-13-18(7-8-20(19)28)29-25(31)23-10-9-22(32-23)16-3-5-17(27)6-4-16/h3-13H,1-2H3,(H,29,31)

InChI Key

BMOBYGINDFDCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)Cl)C

Origin of Product

United States

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